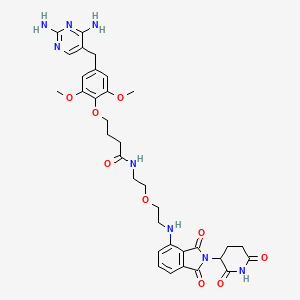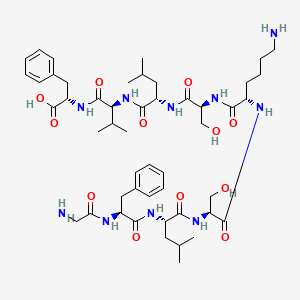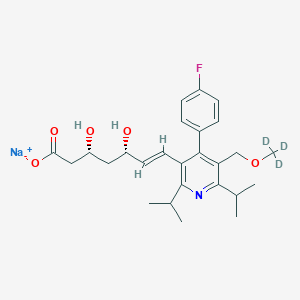![molecular formula C30H37NO5 B12371773 N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide CAS No. 5936-41-4](/img/structure/B12371773.png)
N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ICMT-IN-48 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme that posttranslationally modifies proteins, including several small GTPases, by methylating the carboxyl group of isoprenylated cysteine residues. This modification is crucial for the proper localization and function of these proteins, which are involved in various cellular processes, including cell proliferation and differentiation .
Métodos De Preparación
The synthesis of ICMT-IN-48 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of ICMT-IN-48 is synthesized through a series of organic reactions, including condensation, cyclization, and reduction reactions.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to improve its binding affinity and specificity for ICMT
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial production methods for ICMT-IN-48 are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.
Análisis De Reacciones Químicas
ICMT-IN-48 undergoes various chemical reactions, including:
Oxidation: ICMT-IN-48 can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of ICMT-IN-48.
Substitution: ICMT-IN-48 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down ICMT-IN-48 into smaller fragments using acidic or basic conditions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
ICMT-IN-48 has several scientific research applications, including:
Chemistry: ICMT-IN-48 is used as a tool compound to study the inhibition of ICMT and its effects on protein prenylation and localization.
Biology: Researchers use ICMT-IN-48 to investigate the role of ICMT in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Medicine: ICMT-IN-48 is studied for its potential therapeutic applications in cancer treatment, as inhibition of ICMT can suppress the proliferation of certain cancer cells.
Mecanismo De Acción
ICMT-IN-48 exerts its effects by competitively inhibiting ICMT. The compound binds to the active site of ICMT, preventing the enzyme from methylating its substrates. This inhibition disrupts the posttranslational modification of proteins, leading to mislocalization and altered function of these proteins. The molecular targets of ICMT-IN-48 include prenylated proteins such as small GTPases, which play critical roles in cell signaling and growth .
Comparación Con Compuestos Similares
ICMT-IN-48 is unique compared to other ICMT inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
Cysmethynil: An indole-based ICMT inhibitor identified through high-throughput screening.
Ramanujulu’s Compounds: Potent ICMT inhibitors developed by optimizing cysmethynil.
Rodriguez and Stevenson’s Compounds: ICMT inhibitors based on different chemical formulas
ICMT-IN-48 stands out due to its competitive inhibition mechanism and its effectiveness in various research applications, making it a valuable tool for studying ICMT-related pathways and potential therapeutic targets.
Propiedades
Número CAS |
5936-41-4 |
|---|---|
Fórmula molecular |
C30H37NO5 |
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C30H37NO5/c1-30(2)20-23(16-19-36-30)25(26-8-5-6-9-27(26)34-4)15-17-31(29(32)28-10-7-18-35-28)21-22-11-13-24(33-3)14-12-22/h5-14,18,23,25H,15-17,19-21H2,1-4H3 |
Clave InChI |
IBRKOWZDJXRAHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)C(CCN(CC2=CC=C(C=C2)OC)C(=O)C3=CC=CO3)C4=CC=CC=C4OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)
![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)




![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)




![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)
